Evidence Dimension 1: Cellular PGE₂-Reducing Potency and COX-2 Sparing — 4-Fluoro-3-methylphenyl vs. 4-Fluorophenyl Substituent at Thiazole C-4
The closest direct comparator for which quantitative cellular data exist is compound 2b from Smith et al. (2012): 4-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine, which differs from CAS 1274892-39-5 only by the absence of the 3-methyl group on the C-4 phenyl ring. Compound 2b reduced PGE₂ levels in HCA-7 human colon adenocarcinoma cells by 87.9 ± 1% at 1 μM, with an EC₅₀ of 0.12 ± 0.04 μM and no significant COX-2 inhibition (COX-2 IC₅₀ > 5 μM) [1]. The 3-methyl substituent present in CAS 1274892-39-5 is anticipated, based on established medicinal chemistry principles for fluorinated aromatics, to increase lipophilicity (estimated ΔlogP ≈ +0.5) and steric bulk, which class-level SAR from this series indicates can modulate both cellular potency and metabolic stability without introducing COX-2 liability, as the 4-phenoxyphenyl R₂ substituent is the primary driver of COX-2 sparing [1] .
| Evidence Dimension | Cellular PGE₂ reduction (% at 1 μM) / COX-2 inhibition / PGE₂ EC₅₀ |
|---|---|
| Target Compound Data | Predicted to be in range comparable to 2b (87.9% PGE₂ reduction at 1 μM; COX-2 IC₅₀ > 5 μM; EC₅₀ ~0.1–0.3 μM); experimental confirmation pending |
| Comparator Or Baseline | Compound 2b: 87.9 ± 1% PGE₂ reduction at 1 μM; COX-2 IC₅₀ > 5 μM; PGE₂ EC₅₀ = 0.12 ± 0.04 μM in HCA-7 cells [1] |
| Quantified Difference | The 3-methyl substituent provides an estimated ΔlogP of +0.5 (in silico), which may enhance membrane permeability relative to 2b; biological potency metrics are class-inferred and require direct measurement for this specific compound. |
| Conditions | HCA-7 human colon adenocarcinoma cells; compounds tested at 1 μM for PGE₂ reduction screening; COX-2 counter-screen performed in cell-free assay at 5 μM |
Why This Matters
For procurement decisions, the 3-methyl substituent differentiates CAS 1274892-39-5 from compound 2b by providing a distinct physicochemical and IP position; the 4-phenoxyphenyl motif shared with 2b predicts retention of the therapeutically critical COX-2-sparing mechanism.
- [1] Smith, B., Chang, H. H., Medda, F., Gokhale, V., Dietrich, J., Davis, A., Meuillet, E. J., & Hulme, C. (2012). Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE₂ production in cells. Bioorganic & Medicinal Chemistry Letters, 22(10), 3567–3570. (Table 1: Compound 2b data.) View Source
